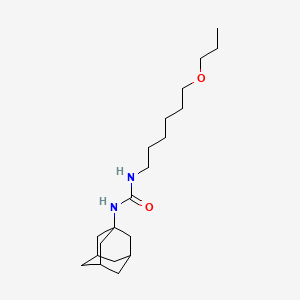
1-Adamantan-1-yl-3-(6-propyloxyhexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-adamantan-1-yl-3-(6-propyloxyhexyl)urea is a compound that belongs to the class of 1,3-disubstituted ureas. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The adamantane moiety in the compound provides a unique structural feature that contributes to its stability and lipophilicity.
Preparation Methods
The synthesis of 1-adamantan-1-yl-3-(6-propyloxyhexyl)urea typically involves the reaction of 1-isocyanatomethyladamantane with appropriate amines. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1-adamantan-1-yl-3-(6-propyloxyhexyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted ureas. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
1-adamantan-1-yl-3-(6-propyloxyhexyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH), which is involved in the metabolism of epoxy fatty acids.
Medicine: The compound has shown promise as a potential therapeutic agent for treating conditions such as inflammation, hypertension, and certain types of cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and unique structural properties .
Mechanism of Action
The mechanism of action of 1-adamantan-1-yl-3-(6-propyloxyhexyl)urea involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of soluble epoxide hydrolase (sEH), the compound binds to the active site of the enzyme, preventing the conversion of epoxy fatty acids to diols. This inhibition leads to increased levels of epoxy fatty acids, which have anti-inflammatory and vasodilatory effects. The molecular targets and pathways involved include the arachidonic acid cascade and related signaling pathways .
Comparison with Similar Compounds
1-adamantan-1-yl-3-(6-propyloxyhexyl)urea can be compared with other similar compounds, such as:
1-adamantan-1-yl-3-phenylurea: This compound has a phenyl group instead of the propyloxyhexyl group, leading to different biological activities and applications.
1-adamantan-1-yl-3-(4-pentyloxycyclohexyl)urea: This compound has a cyclohexyl group, which affects its lipophilicity and stability.
1-adamantan-1-yl-3-(fluoro, chlorophenyl)ureas:
Properties
Molecular Formula |
C20H36N2O2 |
|---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(6-propoxyhexyl)urea |
InChI |
InChI=1S/C20H36N2O2/c1-2-8-24-9-6-4-3-5-7-21-19(23)22-20-13-16-10-17(14-20)12-18(11-16)15-20/h16-18H,2-15H2,1H3,(H2,21,22,23) |
InChI Key |
GXOBIXGHFWBEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCCCCCNC(=O)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















